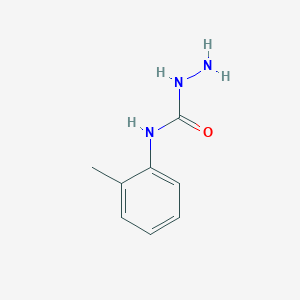
3-Amino-1-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Amino-1-(2-methylphenyl)urea and related compounds involves several strategies. One approach involves the reaction of 1-substituted 3-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones with urea in boiling acetic acid, leading to products depending on the substitution type at position 3 and the nitrogen atom of the 3-amino group (Klásek, Kořistek, Lyčka, & Holčapek, 2003). Another method involves the Pd(II)-catalyzed allylic C-H amination for preparing cyclic ureas, showcasing the versatility in synthesizing urea derivatives (Nishikawa, Kimura, Kato, Yamazaki, & Hara, 2015).
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(2-methylphenyl)urea derivatives has been studied using techniques such as single-crystal X-ray diffraction. These studies reveal that the compound crystallizes in specific systems and adopts certain configurations, highlighting the importance of structural analysis in understanding the compound's chemical behavior (How, Jamaluddin, Abdul Halim, & Lee, 2015).
Chemical Reactions and Properties
3-Amino-1-(2-methylphenyl)urea undergoes various chemical reactions, including with isocyanates and isothiocyanates, leading to a series of derivatives characterized by spectroscopic techniques. These reactions are crucial for the modification and functionalization of the urea molecule for potential applications (Saracoglu, Kokbudak, Yalcin, & Kandemirli, 2019).
科学的研究の応用
Enzyme Inhibition and Anticancer Investigations : Urea derivatives, including those related to 3-Amino-1-(2-methylphenyl)urea, have been synthesized and tested for enzyme inhibition and anticancer activities. Notably, a compound with a similar structure showed significant in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Fluorescent Probe for Metal Ion Detection : A novel fluorescent sensor based on a urea derivative has been designed for the selective and sensitive detection of Al3+ ions. This highlights a potential application in bioimaging and environmental monitoring (Wang et al., 2017).
Study of Nitrosated Urea Pesticide Metabolites : Research on nitrosated urea derivatives, including those structurally related to 3-Amino-1-(2-methylphenyl)urea, has been conducted to understand their genotoxic effects. This study provides insights into the potential environmental and health impacts of these compounds (Thust, Mendel, Schwarz, & Warzok, 1980).
Characterization of Urea Derivatives in Non-Linear Optical Materials : Urea derivatives have been investigated in the context of non-linear optical materials, highlighting their potential in advanced material science applications (Ravindrachary, Crasta, Bhajantri, & Poojari, 2005).
Understanding Urea Interactions in Nucleic Acids : Studies have been conducted to understand how urea interacts with nucleic acid functional groups. This research is crucial for developing urea as a probe in protein and nucleic acid processes (Guinn et al., 2013).
特性
IUPAC Name |
1-amino-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFXEVQIRODDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936094 |
Source


|
| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-methylphenyl)urea | |
CAS RN |
15940-63-3 |
Source


|
| Record name | NSC97209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


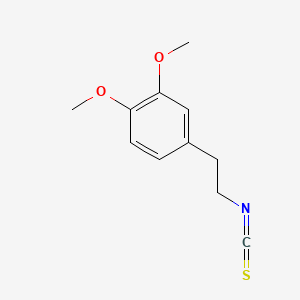
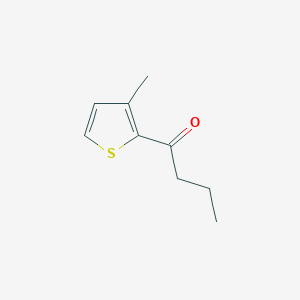
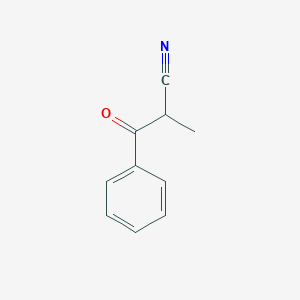

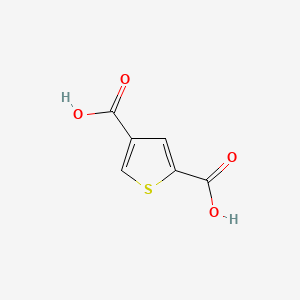

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)

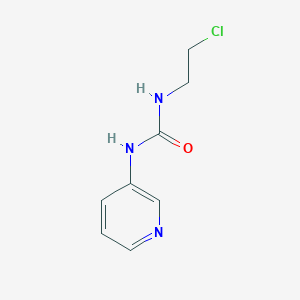
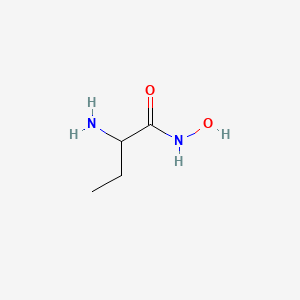
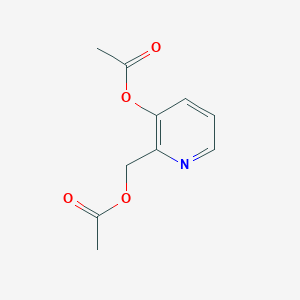
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)
